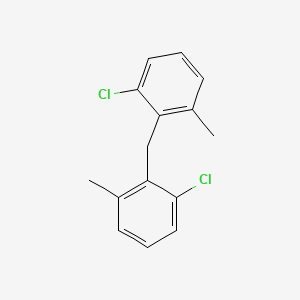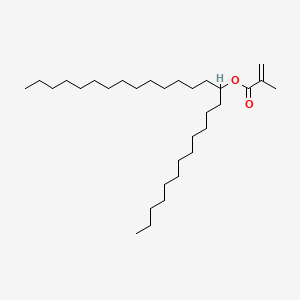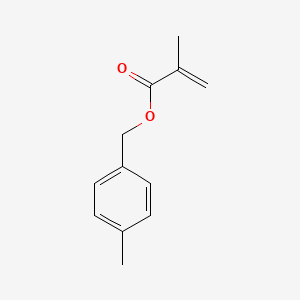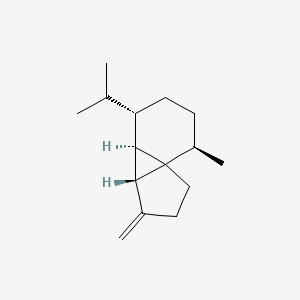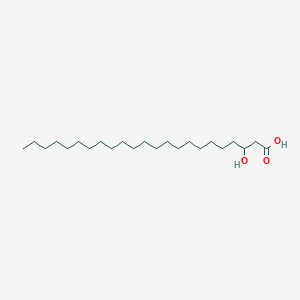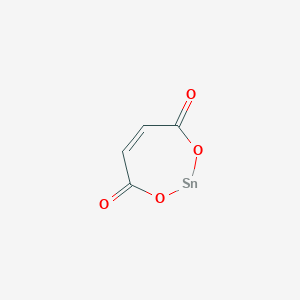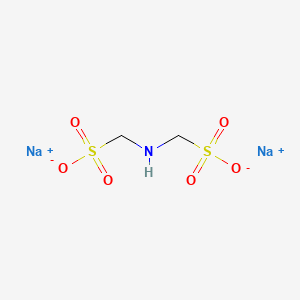
Disodium iminodimethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by its unique structure, which includes two sodium ions, an iminodimethanesulphonate group, and a molecular weight of 249.17 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium iminodimethanesulphonate can be synthesized through several methods. One common approach involves the reaction of iminodiacetic acid with methanesulfonic acid in the presence of sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process may include additional purification steps, such as crystallization or filtration, to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Disodium iminodimethanesulphonate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, typically under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Disodium iminodimethanesulphonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of disodium iminodimethanesulphonate involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, thereby affecting enzymatic activities and biochemical pathways. Additionally, its sulfonate groups can participate in various chemical reactions, influencing the overall reactivity and functionality of the compound .
Comparison with Similar Compounds
Disodium ethylenediaminetetraacetate (EDTA): Both compounds are used as chelating agents, but EDTA has a broader range of metal ion affinities.
Disodium iminodiacetate: This compound is structurally similar but lacks the sulfonate groups, resulting in different reactivity and applications.
Uniqueness: Disodium iminodimethanesulphonate is unique due to its dual sulfonate groups, which enhance its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring strong chelation and specific reactivity .
Properties
CAS No. |
28139-90-4 |
|---|---|
Molecular Formula |
C2H5NNa2O6S2 |
Molecular Weight |
249.18 g/mol |
IUPAC Name |
disodium;(sulfonatomethylamino)methanesulfonate |
InChI |
InChI=1S/C2H7NO6S2.2Na/c4-10(5,6)1-3-2-11(7,8)9;;/h3H,1-2H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2 |
InChI Key |
XPHAQQHTRIJDJJ-UHFFFAOYSA-L |
Canonical SMILES |
C(NCS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




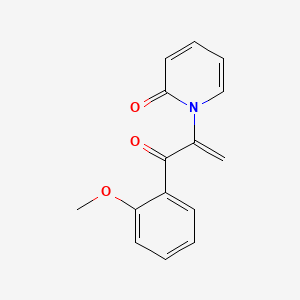
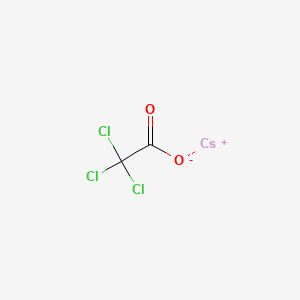
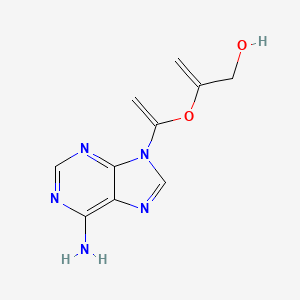
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)
